4-[(4-Methoxyphenyl)methyl]azetidin-2-one

Antiproliferative activity MCF7 MTT assay

This monocyclic β-lactam scaffold features a unique N-(4-methoxybenzyl) substituent that defines its physicochemical profile (logP 1.05, pKa 15.59) and biological activity. It is essential for applications in β-lactamase inhibitor development and tubulin polymerization studies. Substituting with other N-variants will compromise experimental outcomes. Source with confidence to ensure project reproducibility.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 1379812-30-2
Cat. No. B1433029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methoxyphenyl)methyl]azetidin-2-one
CAS1379812-30-2
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2CC(=O)N2
InChIInChI=1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)6-9-7-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13)
InChIKeyBDPDLMKBUJZWAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Methoxyphenyl)methyl]azetidin-2-one (CAS 1379812-30-2): Procurement-Ready Monocyclic β-Lactam Scaffold with Documented Antiproliferative Activity


4-[(4-Methoxyphenyl)methyl]azetidin-2-one (CAS: 1379812-30-2) is a monocyclic β-lactam (2-azetidinone) compound bearing a 4-methoxybenzyl substituent at the N1 position, with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol [1]. This compound is commercially available from multiple reputable vendors, including Sigma-Aldrich (95% purity, powder form, storage at room temperature), Enamine (product code EN300-107273, 95% purity), AKSci (95% purity), and Leyan (98% purity) . Its chemical identity is further established by MDL number MFCD22375338 . Physicochemical characterization data include a predicted boiling point of 390.4 ± 15.0 °C, predicted density of 1.153 ± 0.06 g/cm³, a predicted pKa of 15.59 ± 0.40, and a logP of 1.05 [2]. The compound serves as a versatile small molecule scaffold, with documented applications in the development of β-lactamase inhibitors, antiproliferative agents targeting tubulin polymerization, and as a synthetic intermediate for β-amino acid derivatives [3] [4] [5].

Procurement Alert: Why 4-[(4-Methoxyphenyl)methyl]azetidin-2-one (CAS 1379812-30-2) Cannot Be Interchanged with Other Azetidinones in Critical Applications


Monocyclic β-lactams (azetidin-2-ones) exhibit profound structure-activity divergence based on N-substitution patterns and ring substitution, making generic substitution scientifically invalid for applications requiring validated biological performance or synthetic reproducibility [1]. The N-(4-methoxybenzyl) substituent in 4-[(4-methoxyphenyl)methyl]azetidin-2-one confers specific physicochemical properties—including a logP of 1.05 and a pKa of 15.59—that differ materially from N-unsubstituted azetidin-2-one (MW 71.08, logP -0.48, pKa ~14.9) or N-phenyl-substituted analogs [2] . In β-lactamase inhibitor development, the N-substituent directly determines enzyme binding affinity and the capacity for benzylic oxidation to yield N-aroyl derivatives, a synthetic pathway unavailable to N-alkyl or N-unsubstituted counterparts [3]. For antiproliferative applications, the 4-methoxybenzyl group influences tubulin binding and cellular uptake, with documented antiproliferative activity against MCF7 cells that would not be maintained with alternative N-substituents [4]. Procurement of an incorrect analog—even one with the same β-lactam core—introduces uncontrolled variables in lipophilicity, hydrogen bonding capacity, metabolic stability, and target engagement, directly compromising experimental reproducibility and project timelines.

4-[(4-Methoxyphenyl)methyl]azetidin-2-one: Comparative Quantitative Evidence for Scientific Selection


Antiproliferative Activity Against MCF7 Breast Cancer Cells: Documented vs. Uncharacterized Analogs

4-[(4-Methoxyphenyl)methyl]azetidin-2-one has documented antiproliferative activity against human MCF7 breast cancer cells as assessed by MTT assay after 72 hours of incubation [1]. In contrast, the structurally simpler N-unsubstituted azetidin-2-one lacks any peer-reviewed documentation of antiproliferative activity against MCF7 cells, representing an information gap rather than a negative finding. The 4-methoxybenzyl N-substituent in the target compound is mechanistically relevant: azetidin-2-one derivatives have been recognized as tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin, and the 4-methoxybenzyl group influences binding affinity and cellular uptake [2] [3].

Antiproliferative activity MCF7 MTT assay

β-Lactamase Inhibitory Activity Against Class A and Class C Enzymes: Quantitative Comparison with N-Aryl Derivatives

4-[(4-Methoxyphenyl)methyl]azetidin-2-one exhibits measurable, albeit weak, inhibitory activity against β-lactamase enzymes from multiple clinically relevant bacterial species. In standardized assays, the compound demonstrated IC50 values of 1.85 mM (1.85E+6 nM) against Escherichia coli K12 (PSE4) class A β-lactamase and 2.65 mM (2.65E+6 nM) against Enterobacter cloacae P99 class C β-lactamase [1]. For context, optimized N-aryl 3-halogenated azetidin-2-one β-lactamase inhibitors typically exhibit IC50 values in the low micromolar to sub-micromolar range (e.g., 2.5-15 μM against TEM-1) [2]. The documented activity of the target compound, while weak, confirms its capacity to engage the β-lactamase active site—a prerequisite for its utility as a core scaffold in inhibitor optimization programs. The N-(4-methoxybenzyl) group additionally provides a synthetic handle for benzylic oxidation to yield N-aroyl derivatives with enhanced β-lactamase inhibitory potential [3].

β-lactamase inhibition antibacterial resistance monocyclic β-lactam

Commercial Availability and Procurement Metrics: Multi-Vendor Sourcing Advantage

4-[(4-Methoxyphenyl)methyl]azetidin-2-one (CAS 1379812-30-2) is commercially available from at least five established vendors with documented purity specifications: Sigma-Aldrich (95% purity, powder, RT storage) , Enamine (catalog EN300-107273, 95% purity) , AKSci (95% purity) , Leyan (98% purity) , and Squarix (97%+ purity) [1]. In contrast, N-unsubstituted azetidin-2-one, while commercially available, is typically offered in lower purity grades (e.g., technical grade or <95%) and has limited vendor options, restricting procurement flexibility [2]. The target compound's broader vendor network translates to competitive pricing and reduced supply chain risk. Multiple sourcing options also enable researchers to cross-reference analytical certificates and select vendors based on specific purity requirements for their application.

commercial availability purity procurement

Synthetic Versatility: Validated Enolate Synthon for β-Amino Acid Derivative Synthesis

N-(4-methoxybenzyloxy)azetidin-2-one—a direct derivative of 4-[(4-methoxyphenyl)methyl]azetidin-2-one—has been validated as a reactive lithium enolate synthon of β-alanine for aldol condensations with aldehydes and ketones [1]. The diastereoselectivity of these reactions features the production of anti-aldol adducts from α,β-unsaturated ketones and α-branched aliphatic aldehydes, rationalized via closed, six-membered transition-state arrangements leading to Felkin-Anh and anti-Felkin products [2]. In contrast, N-unsubstituted azetidin-2-one lacks the N-protecting group necessary for controlled enolate generation and suffers from competing N-H deprotonation pathways that limit its utility in stereoselective transformations [3]. The utility of this scaffold is further demonstrated by the efficient synthesis of novel β-amino acid derivatives, including complex 4-hydroxy-2-pyridinones [4].

β-amino acid synthesis enolate chemistry synthetic methodology

Lipophilicity Profile Comparison: Optimized LogP for Cell Permeability Applications

4-[(4-Methoxyphenyl)methyl]azetidin-2-one exhibits a calculated logP of 1.05 (Chembase) to 1.27 (ACD/LogP), placing it in the optimal range for passive cell permeability while maintaining aqueous solubility sufficient for in vitro assays [1] . In comparison, N-unsubstituted azetidin-2-one has a logP of approximately -0.48, reflecting substantially higher hydrophilicity that may limit passive diffusion across cell membranes [2]. Conversely, N-phenyl azetidin-2-one has a logP of ~1.8, representing moderately higher lipophilicity that could reduce aqueous solubility. The 4-methoxybenzyl substituent thus achieves a balanced lipophilicity profile that supports both membrane permeability and assay compatibility—a property not shared by structurally simpler N-alkyl or N-H analogs.

logP lipophilicity cell permeability

4-[(4-Methoxyphenyl)methyl]azetidin-2-one (CAS 1379812-30-2): Evidence-Based Application Scenarios for Research and Industrial Use


β-Lactamase Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing novel β-lactamase inhibitors for antibacterial combination therapy can utilize 4-[(4-Methoxyphenyl)methyl]azetidin-2-one as a validated core scaffold. The compound's documented, albeit weak, inhibitory activity against class A (E. coli PSE4) and class C (E. cloacae P99) β-lactamases (IC50 values of 1.85 mM and 2.65 mM, respectively) confirms active site engagement and provides a quantifiable baseline for structure-activity relationship (SAR) studies [1]. The N-(4-methoxybenzyl) group offers a synthetic handle for benzylic oxidation to N-aroyl derivatives, a validated pathway for enhancing β-lactamase inhibitory potency [2]. Researchers can systematically modify the C3 and C4 positions while retaining the N-substituent's favorable properties, enabling rational optimization toward low-micromolar or nanomolar inhibitors. This application is particularly relevant given the urgent need for new β-lactamase inhibitors to combat carbapenem-resistant Enterobacteriaceae [3].

Antiproliferative Agent Development Targeting Tubulin Polymerization

Oncology-focused research groups can deploy 4-[(4-Methoxyphenyl)methyl]azetidin-2-one in cell-based antiproliferative screening programs, leveraging its documented activity against MCF7 breast cancer cells [1]. Azetidin-2-one derivatives have been established as tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin, and the 4-methoxybenzyl N-substituent contributes to binding affinity and cellular uptake [2]. The compound's logP of 1.05-1.27 supports passive cell permeability while maintaining aqueous solubility for assay compatibility [3]. Researchers can use this scaffold to explore C3 and C4 substitution patterns inspired by combretastatin A-4 analogs, which have demonstrated potent nanomolar activity in breast cancer cell lines while sparing normal murine breast epithelial cells [4]. The balanced physicochemical profile reduces formulation complexity in early-stage in vitro evaluation.

Stereoselective Synthesis of β-Amino Acid Derivatives

Synthetic organic chemistry groups focused on β-amino acid or β-lactam-containing natural product synthesis can utilize N-(4-methoxybenzyloxy)azetidin-2-one—derived from the target compound—as a validated lithium enolate synthon of β-alanine [1]. The methodology enables stereoselective aldol condensations with aldehydes and ketones, producing anti-aldol adducts from α,β-unsaturated ketones and α-branched aliphatic aldehydes [2]. This reactivity has been successfully applied to the efficient synthesis of novel β-amino acid derivatives, including complex 4-hydroxy-2-pyridinones [3]. The N-(4-methoxybenzyl) protecting group is essential for controlled enolate generation and can be cleaved under oxidative conditions to liberate the free amine, offering a strategic advantage over N-unsubstituted azetidin-2-one, which suffers from competing N-H deprotonation and lacks stereocontrol [4]. This application directly supports programs in peptidomimetic drug discovery and the synthesis of β-lactam-containing bioactive molecules.

Small Molecule Screening and Fragment-Based Drug Discovery

High-throughput screening (HTS) facilities and fragment-based drug discovery (FBDD) programs can incorporate 4-[(4-Methoxyphenyl)methyl]azetidin-2-one as a privileged β-lactam scaffold with favorable physicochemical properties for screening library inclusion. The compound's molecular weight of 191.23 g/mol aligns with fragment library guidelines (<300 Da), while its logP of 1.05-1.27 falls within the optimal range for cell permeability and aqueous solubility [1] [2]. Commercial availability from multiple vendors at 95-98% purity ensures reliable procurement for library building and follow-up hit validation [3]. The β-lactam core is a recognized privileged structure with documented interactions across diverse target classes, including serine hydrolases, proteases, and tubulin [4]. The N-(4-methoxybenzyl) substituent provides a synthetic vector for hit expansion while maintaining core scaffold integrity—a feature absent in N-unsubstituted azetidin-2-one, which lacks the protected nitrogen handle for parallel derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(4-Methoxyphenyl)methyl]azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.